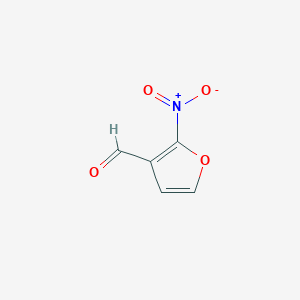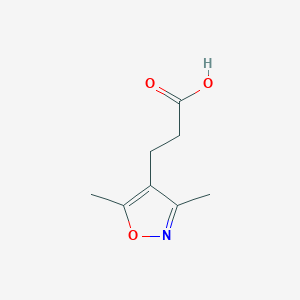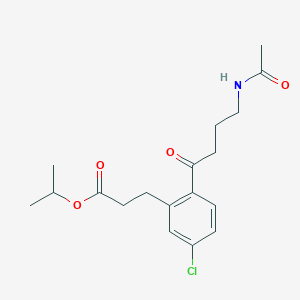![molecular formula C₁₂H₁₀BrNO B053204 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline CAS No. 612494-86-7](/img/structure/B53204.png)
7-Bromo-2,3-dihydropyrano[2,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,3-dihydropyrano[2,3-b]quinoline, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₀BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Diuretic Activity and Synthesis : The synthesis of 7-bromo-2,3-dihydropyrano[2,3-b]quinoline derivatives shows increased diuretic activity compared to non-brominated analogs. This was demonstrated in a study where bromination of related compounds led to enhanced diuretic properties (Ukrainets, Golik, & Chernenok, 2013).
Methodological Innovations in Synthesis : A novel approach involving palladium-catalyzed reactions has been developed for synthesizing related indoloquinoline compounds. This method highlights the versatility of bromo-substituted quinolines in chemical synthesis (Hostyn et al., 2005).
Green Synthesis Techniques : Eco-friendly synthesis methods for bromo-substituted pyrido[2,3-b]pyrazines, which are chemically related to this compound, have been developed. These methods emphasize environmental sustainability in chemical synthesis (Jadhav, Sarkate, Shioorkar, & Shinde, 2017).
Biological Applications and Drug Development
Potential in Antiplasmodial Drug Development : Certain bromo-substituted quinolines have been identified as potential lead compounds in the development of new antiplasmodial drugs. This suggests their relevance in addressing diseases like malaria (Abbas, Al-Marhabi, & Ammar, 2017).
NMDA Receptor Antagonism : Some 7-bromo-substituted quinoxaline-2,3-diones, closely related to this compound, have shown high affinity and selectivity as glycine-site NMDA receptor antagonists. This property may be useful in designing drugs for neurological conditions (Acklin et al., 1998).
Future Directions
While specific future directions for this compound were not found, there is a general interest in the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment . This could potentially apply to the synthesis and use of 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline.
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-pyrano[2,3-b]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-10-3-4-11-9(7-10)6-8-2-1-5-15-12(8)14-11/h3-4,6-7H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOMFXCFEBQFMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=C3C=CC(=CC3=C2)Br)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462739 |
Source


|
| Record name | 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612494-86-7 |
Source


|
| Record name | 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
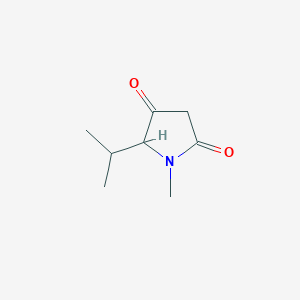
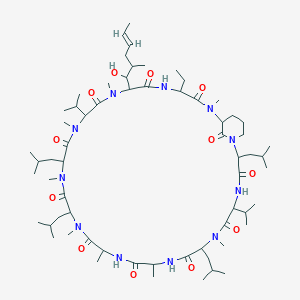




![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)



